![molecular formula C7H8BrNO B582489 4-Bromo-2-methoxy-5-methylpyridine CAS No. 1227494-49-6](/img/structure/B582489.png)
4-Bromo-2-methoxy-5-methylpyridine
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Overview
Description
4-Bromo-2-methoxy-5-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Molecular Structure Analysis
The molecular formula of 4-Bromo-2-methoxy-5-methylpyridine is C7H8BrNO . It has a molecular weight of 202.05 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-methoxy-5-methylpyridine are not detailed in the search results, it is known to be involved in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
4-Bromo-2-methoxy-5-methylpyridine is a solid at 20°C . It has a melting point range of 36.0 to 40.0°C . The compound should be stored at a temperature between 0-10°C .Scientific Research Applications
Synthesis of Crown-Ester-Bipyridines and Viologens
4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens . This process involves sodium or nickel reductive coupling, side chain oxidation, and esterification .
Organic Synthesis
This compound serves as an important raw material and intermediate in organic synthesis . It is used in the production of a variety of organic compounds, contributing to the diversity and complexity of organic chemistry .
Pharmaceuticals
In the pharmaceutical industry, 4-Bromo-2-methoxy-5-methylpyridine is used as a key intermediate . It plays a crucial role in the synthesis of various drugs, contributing to advancements in healthcare .
Agrochemicals
This compound is also used in the synthesis of agrochemicals . These chemicals are essential for protecting crops from pests and diseases, thereby enhancing agricultural productivity .
Dyes
4-Bromo-2-methylpyridine is used in the production of dyes . These dyes have applications in various industries, including textiles, plastics, and printing .
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors has been reported . This strategy starts from 2-fluoro-4-methylpyridine and avoids the use of palladium as a catalyst . The overall yield could be increased from 3.6% to 29.4% .
Basic Chemistry Research
In basic chemistry research, 4-Bromo-2-methoxy-5-methylpyridine can be used for the synthesis of a series of organic nitrogen ligands containing pyridine units . This has good applications in the basic research of methodology of transition metal catalysis .
Synthesis of Potent Inhibitors
In 2008, 2-(2-hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole and 2-(2,3-dihydroxypropylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazole were reported as optimized p38α MAP kinase inhibitors derived from ML3403 . The hydroxyl containing moieties at the imidazole C 2 -position may interact with the ribose and the phosphate binding site of the enzyme .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Bromo-2-methoxy-5-methylpyridine is the p38α mitogen-activated protein (MAP) kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
The compound interacts with its target, the p38α MAP kinase, in a competitive manner with adenosine triphosphate (ATP)^ . The hydroxyl-containing moieties at the imidazole C2-position of the compound may interact with the ribose and the phosphate binding site of the enzyme .
Biochemical Pathways
The p38α MAP kinase plays a crucial role in the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β . Therefore, the inhibition of p38α MAP kinase by 4-Bromo-2-methoxy-5-methylpyridine can potentially affect these biochemical pathways and their downstream effects.
Pharmacokinetics
It’s worth noting that the compound’s solubility and stability can significantly impact its bioavailability and pharmacokinetics .
properties
IUPAC Name |
4-bromo-2-methoxy-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACMFJALIRLQLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-methoxy-5-methylpyridine |
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